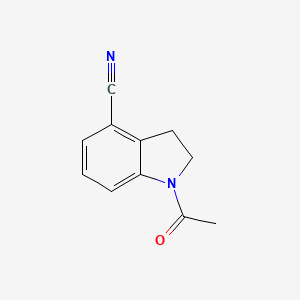
4-Methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one is a chemical compound that belongs to the class of indenones. Indenones are bicyclic compounds containing a benzene ring fused to a cyclopentanone ring. This particular compound is characterized by the presence of a methoxy group at the 4-position and two methyl groups at the 3-position of the dihydroindenone structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4-methoxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide can lead to the formation of the desired indenone compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as refluxing, distillation, and crystallization are often employed to isolate and purify the final product. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the indenone to its corresponding alcohol or hydrocarbon derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
4-Methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methyl groups play a crucial role in determining the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydro-1H-inden-1-one: Lacks the methoxy and methyl groups, resulting in different chemical and biological properties.
4-Methoxy-2,3-dihydro-1H-inden-1-one: Similar structure but without the additional methyl groups.
3,3-Dimethyl-2,3-dihydro-1H-inden-1-one: Similar structure but without the methoxy group.
Uniqueness
4-Methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical reactivity and biological activity. These functional groups enhance the compound’s potential for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H14O2 |
|---|---|
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
4-methoxy-3,3-dimethyl-2H-inden-1-one |
InChI |
InChI=1S/C12H14O2/c1-12(2)7-9(13)8-5-4-6-10(14-3)11(8)12/h4-6H,7H2,1-3H3 |
Clave InChI |
LAIJMXMJMRQDSH-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=O)C2=C1C(=CC=C2)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride](/img/structure/B11908790.png)
![[1]Benzopyrano[3,2-c]pyrazol-9(1H)-one](/img/structure/B11908792.png)
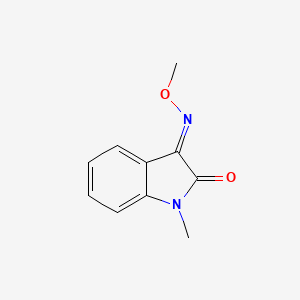
![1-(1-Oxa-4,8-diazaspiro[4.5]decan-4-yl)ethanone](/img/structure/B11908809.png)

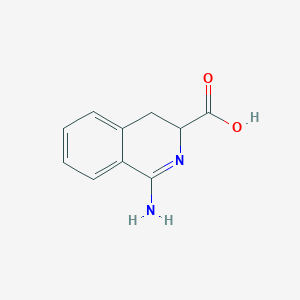
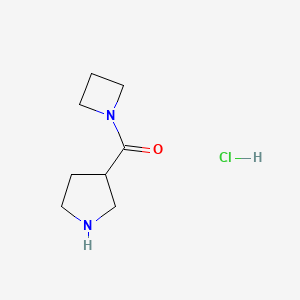
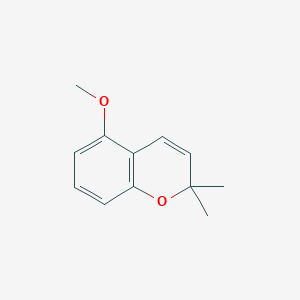
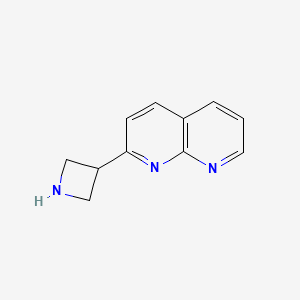



![6-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11908863.png)
